N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
CAS No.: 899910-59-9
Cat. No.: VC11886535
Molecular Formula: C30H34N4O6
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899910-59-9 |
|---|---|
| Molecular Formula | C30H34N4O6 |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
| Standard InChI | InChI=1S/C30H34N4O6/c35-27(32-18-22-12-13-25-26(17-22)40-20-39-25)11-6-16-33-29(37)23-9-4-5-10-24(23)34(30(33)38)19-28(36)31-15-14-21-7-2-1-3-8-21/h4-5,7,9-10,12-13,17H,1-3,6,8,11,14-16,18-20H2,(H,31,36)(H,32,35) |
| Standard InChI Key | KHXBOMDIXRFMGW-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide |
| Molecular Formula | CHNO |
| Molecular Weight | 509.6 g/mol |
| Structure | Contains a benzodioxole group, a quinazoline core, and a butanamide chain |
Structural Features
The compound's structure integrates several functional groups:
-
Benzodioxole Group: Known for its aromatic stability and occurrence in bioactive molecules.
-
Quinazoline Core: A bicyclic system often associated with pharmaceutical applications.
-
Carbamoyl Substituent: Contributes to hydrogen bonding and potential bioactivity.
These features suggest the compound may exhibit biological activity through interactions with protein targets.
Synthesis
While specific synthesis protocols for this compound are unavailable in the provided data, compounds with similar structures often follow these general steps:
-
Preparation of the Benzodioxole Derivative: Starting from catechol derivatives via methylenation.
-
Quinazoline Core Formation: Typically synthesized through cyclization reactions involving anthranilic acid derivatives.
-
Amide Bond Formation: Achieved using carbodiimide coupling agents like DCC or EDC.
Advanced techniques such as microwave-assisted synthesis or green chemistry approaches could enhance efficiency.
Medicinal Chemistry
The compound's structural motifs suggest it could serve as:
-
A kinase inhibitor due to the quinazoline core.
-
A ligand for G-protein coupled receptors (GPCRs) given its aromatic and amide groups.
Anticancer Research
Quinazoline derivatives are widely studied for their cytotoxic properties against cancer cell lines. The presence of carbamoyl and benzodioxole groups may enhance selectivity and potency.
Anti-inflammatory Activity
Compounds containing benzodioxole rings have demonstrated anti-inflammatory effects by inhibiting enzymes like COX or LOX.
Data Comparison with Related Compounds
Experimental Validation
Further studies are needed to:
-
Confirm the compound's biological activity via in vitro and in vivo assays.
-
Assess pharmacokinetics and toxicity profiles.
Molecular Docking Studies
Computational docking could predict binding affinities to potential protein targets such as kinases or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume